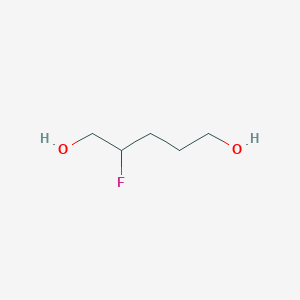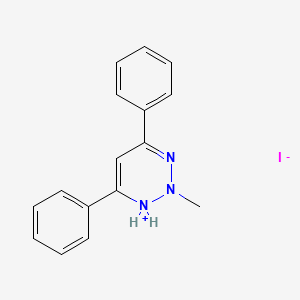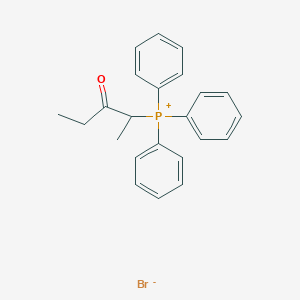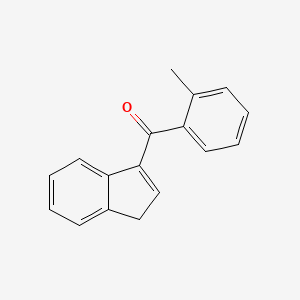![molecular formula C27H21N5O2 B14334109 1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- CAS No. 105257-86-1](/img/structure/B14334109.png)
1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a nitrophenylazo group and two phenyl groups attached to the pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.
Aldol-Crotonic Condensation: Another method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, particularly of the nitro group, can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups attached to the pyrazole ring are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with various enzymes and receptors in biological systems. For example, the nitrophenylazo group can undergo reduction to form amino derivatives, which may exhibit enhanced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: This compound has a similar pyrazole core but different functional groups, leading to distinct chemical and biological properties.
4,5-Dimethyl-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substituents, resulting in unique reactivity and applications.
Propiedades
Número CAS |
105257-86-1 |
|---|---|
Fórmula molecular |
C27H21N5O2 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C27H21N5O2/c33-32(34)25-17-13-23(14-18-25)29-28-22-11-15-24(16-12-22)31-27(21-9-5-2-6-10-21)19-26(30-31)20-7-3-1-4-8-20/h1-18,27H,19H2 |
Clave InChI |
ZUKUQIAADBPJON-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)
-](/img/structure/B14334052.png)











